(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the 5-bromo-2-methoxyphenyl sulfonyl chloride: This can be achieved by reacting 5-bromo-2-methoxyphenol with chlorosulfonic acid.
Coupling with the amine: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.
Formation of the enamide: The final step involves the reaction of the sulfonamide with an appropriate aldehyde or ketone under basic conditions to form the (Z)-enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol or a quinone derivative.
Reduction: The enamide linkage can be reduced to form an amine.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Phenol or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of (Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxyphenyl benzenesulfonate
- 5-(5-bromo-2-methoxyphenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
- Structural Complexity : The combination of a sulfonyl group with an enamide linkage and multiple aromatic rings makes it unique.
- Functional Groups : The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups provides a unique electronic environment.
Properties
Molecular Formula |
C27H22BrNO4S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12- |
InChI Key |
ODTKFNUPVBULRJ-QINSGFPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C\C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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